molecular formula C15H13NO5 B1530596 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid CAS No. 1415719-43-5

4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid

Cat. No.: B1530596
CAS No.: 1415719-43-5
M. Wt: 287.27 g/mol
InChI Key: DRJHFEZHYKMYMB-UHFFFAOYSA-N
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Description

4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an ether linkage The ethoxycarbonyl group attached to the pyridine ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-hydroxybenzoic acid, undergoes esterification with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate.

    Etherification: The ethyl 4-hydroxybenzoate is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to form the ether linkage, resulting in ethyl 4-{[4-(ethoxycarbonyl)pyridin-2-yl]oxy}benzoate.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Derivatives such as 4-{[4-(carboxypyridin-2-yl)oxy}benzoic acid.

    Reduction: Compounds like 4-{[4-(hydroxymethyl)pyridin-2-yl]oxy}benzoic acid.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The ethoxycarbonyl and benzoic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.

    4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}phenol: Similar structure but with a phenol group instead of benzoic acid.

Uniqueness: 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzoic acid and ethoxycarbonyl groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

4-(4-ethoxycarbonylpyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-15(19)11-7-8-16-13(9-11)21-12-5-3-10(4-6-12)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHFEZHYKMYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173857
Record name 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-43-5
Record name 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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